1-(5-Azido-pentyloxy)-3-nitro-benzene
Description
1-(5-Azido-pentyloxy)-3-nitro-benzene is a nitroaromatic compound featuring a pentyloxy linker terminated by an azide (-N₃) group at the fifth carbon. It is synthesized via nucleophilic substitution of 1-(5-bromo-pentyloxy)-3-nitro-benzene with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO), achieving a 99% yield . The azide group imports unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Staudinger ligation. Its structure includes a nitro (-NO₂) group at the meta position, enhancing electron-withdrawing effects and influencing aromatic substitution patterns .
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-(5-azidopentoxy)-3-nitrobenzene |
InChI |
InChI=1S/C11H14N4O3/c12-14-13-7-2-1-3-8-18-11-6-4-5-10(9-11)15(16)17/h4-6,9H,1-3,7-8H2 |
InChI Key |
XWTFMPOGMVNCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(5-Azido-pentyloxy)-3-nitro-benzene with two analogs: 1-(5-bromo-pentyloxy)-3-nitro-benzene (precursor) and 1-(3-iodopropyl)-3-nitrobenzene (halogenated analog).
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Reactivity |
|---|---|---|---|---|
| This compound | C₁₁H₁₄N₄O₃ | 250.25 | Azide (-N₃), Nitro (-NO₂) | Click chemistry, Staudinger ligation |
| 1-(5-Bromo-pentyloxy)-3-nitro-benzene | C₁₁H₁₄BrNO₃ | 288.14 | Bromo (-Br), Nitro (-NO₂) | Nucleophilic substitution (e.g., with NaN₃) |
| 1-(3-Iodopropyl)-3-nitrobenzene | C₉H₁₀INO₂ | 291.09 | Iodo (-I), Nitro (-NO₂) | Halogen exchange, alkylation reactions |
Stability and Hazards
- Azide Compound :
Azides are thermally sensitive and may decompose explosively under high energy or friction. Proper handling in dilute solutions is critical. - Bromo and Iodo Analogs :
Bromine and iodine substituents pose risks of oxidative degradation. The iodo compound’s industrial restrictions highlight higher toxicity compared to bromine or azide derivatives .
Research Findings
- Synthetic Efficiency :
The substitution of bromine with azide in DMSO proceeds with near-quantitative yield (99%), indicating superior efficiency compared to halogen-exchange reactions in other systems . - Functional Group Versatility : The nitro group’s electron-withdrawing nature stabilizes intermediates during substitution reactions, a feature shared across all three compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
